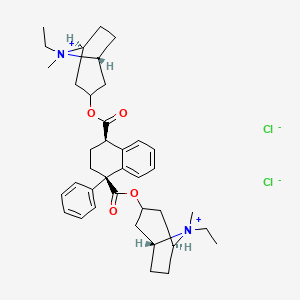

![molecular formula C13H11NO2 B1143157 1,2-Benzenediol, 3-[(phenylimino)methyl]- CAS No. 168915-06-8](/img/structure/B1143157.png)

1,2-Benzenediol, 3-[(phenylimino)methyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Benzenediol, 3-[(phenylimino)methyl]-, also known as salenH2, is a versatile ligand that has been widely used in various fields of chemistry. SalenH2 is a Schiff base ligand that is synthesized from salicylaldehyde and ethylenediamine. The resulting compound is a chelating agent that can form complexes with various metal ions. SalenH2 has been extensively studied for its potential applications in catalysis, material science, and biomedicine.

Applications De Recherche Scientifique

Synthesis and Material Applications

- Dye and Pigment Production : 1,2-Benzenediol derivatives are used in the synthesis of dyes and pigments. For instance, pyrocatechol, a related compound, is utilized in the preparation of dyes for various applications including cosmetics for eyelashes and eyebrows due to its color properties and chemical reactivity (Andersen & Carisen, 1988).

- Microcapsule Formation : Innovations in material science have led to the development of microcapsules containing imidazole derivatives for use as latent curing agents in epoxy resins. This application demonstrates the utility of 1,2-Benzenediol derivatives in creating advanced materials with specific functional properties (Li et al., 2017).

Biological and Chemical Research

- Antimicrobial Agents : Studies have shown the synthesis of benzimidazole-based Schiff base copper(II) complexes derived from 1,2-Benzenediol analogs, exhibiting significant antimicrobial activities. Such compounds have been tested against various bacterial strains, indicating their potential as novel antimicrobial agents (Paul et al., 2015).

- Antioxidant Properties : The synthesis and evaluation of benzimidazole derivatives have highlighted their antioxidant capabilities. These findings support the exploration of 1,2-Benzenediol derivatives in the development of new antioxidant agents, which could have significant implications for health and disease prevention (Saini et al., 2016).

Environmental and Analytical Chemistry

- Aerosol Formation Studies : Research into the gas-phase oxidation of catechol, a close relative of 1,2-Benzenediol, has provided insights into the formation of secondary organic aerosol (SOA) components. Such studies are crucial for understanding the atmospheric chemistry and environmental impact of biomass burning (Finewax et al., 2018).

Chemical Synthesis and Methodology

- Synthetic Methodologies : The development of novel synthetic routes for creating 1,2-Benzenediol derivatives showcases the compound's versatility in organic synthesis. For example, efficient methodologies for synthesizing benzimidazoles in high-temperature water highlight the ongoing innovation in green chemistry and the potential for 1,2-Benzenediol derivatives in sustainable chemical practices (Dudd et al., 2003).

Propriétés

IUPAC Name |

3-(phenyliminomethyl)benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-8-4-5-10(13(12)16)9-14-11-6-2-1-3-7-11/h1-9,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCNVDHSEBASIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425183 |

Source

|

| Record name | 1,2-Benzenediol, 3-[(phenylimino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzenediol, 3-[(phenylimino)methyl]- | |

CAS RN |

141281-43-8 |

Source

|

| Record name | 1,2-Benzenediol, 3-[(phenylimino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

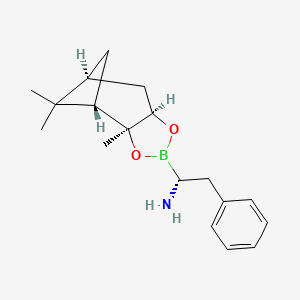

![Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B1143080.png)

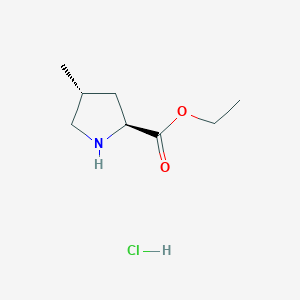

![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enyl-1-piperazinyl]-phenylmethyl]-N,N-diethylbenzamide](/img/structure/B1143094.png)